molecular formula C16H16ClNO B14674360 Hydrocinnamamide, N-benzyl-o-chloro- CAS No. 40478-35-1

Hydrocinnamamide, N-benzyl-o-chloro-

Katalognummer: B14674360
CAS-Nummer: 40478-35-1
Molekulargewicht: 273.75 g/mol
InChI-Schlüssel: SNFVVCKGEBGXRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydrocinnamamide, N-benzyl-o-chloro- is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group attached to the nitrogen atom and a chlorine atom positioned ortho to the amide group on the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hydrocinnamamide, N-benzyl-o-chloro- typically involves the reaction of o-chlorobenzylamine with hydrocinnamic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of Hydrocinnamamide, N-benzyl-o-chloro- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

Hydrocinnamamide, N-benzyl-o-chloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-benzyl-o-chlorobenzamide.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: N-benzyl-o-chlorobenzamide.

    Reduction: N-benzyl-o-chloroaniline.

    Substitution: Depending on the nucleophile, products like N-benzyl-o-hydroxybenzamide or N-benzyl-o-aminobenzamide can be formed.

Wissenschaftliche Forschungsanwendungen

Hydrocinnamamide, N-benzyl-o-chloro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Wirkmechanismus

The mechanism of action of Hydrocinnamamide, N-benzyl-o-chloro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-benzyl-o-chlorobenzamide: Similar structure but lacks the hydrocinnamamide moiety.

    N-benzyl-o-chloroaniline: Contains an amine group instead of an amide.

    N-benzyl-o-hydroxybenzamide: Hydroxyl group replaces the chlorine atom.

Uniqueness

Hydrocinnamamide, N-benzyl-o-chloro- is unique due to the presence of both the benzyl and o-chloro groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

40478-35-1

Molekularformel

C16H16ClNO

Molekulargewicht

273.75 g/mol

IUPAC-Name

N-benzyl-3-(2-chlorophenyl)propanamide

InChI

InChI=1S/C16H16ClNO/c17-15-9-5-4-8-14(15)10-11-16(19)18-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19)

InChI-Schlüssel

SNFVVCKGEBGXRM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC(=O)CCC2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.